molecular formula C28H18Cl2N6 B5476119 5-amino-3-[(Z)-1-cyano-2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B5476119
M. Wt: 509.4 g/mol
InChI Key: MYBJRGCESBZLNY-CPNJWEJPSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound that features a combination of indole, pyrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-1-cyano-2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus . The pyrazole ring can be constructed through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents, acylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound has been studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound have shown promise as antiviral, anticancer, and anti-inflammatory agents. Their ability to modulate biological pathways makes them valuable in therapeutic applications .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The indole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-3-[(Z)-1-cyano-2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile apart is its combination of multiple pharmacophores in a single molecule. This allows for a broader range of biological activities and the potential for multi-target drug development .

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18Cl2N6/c29-24-11-10-18(12-25(24)30)16-35-17-20(22-8-4-5-9-26(22)35)13-19(14-31)27-23(15-32)28(33)36(34-27)21-6-2-1-3-7-21/h1-13,17H,16,33H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBJRGCESBZLNY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=C(C=C5)Cl)Cl)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC(=C(C=C5)Cl)Cl)/C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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